(+)-Norpatchoulenol

Olfactory Science Fragrance Chemistry Natural Product Analysis

(+)-Norpatchoulenol (CAS 41429-52-1) is a tricyclic sesquiterpenoid alcohol naturally occurring in Patchouli Oil (Pogostemon cablin). It is recognized as a primary contributor to the characteristic woody, earthy, and camphoraceous aroma profile of patchouli.

Molecular Formula C14H22O
Molecular Weight 206.32 g/mol
CAS No. 41429-52-1
Cat. No. B191985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Norpatchoulenol
CAS41429-52-1
Molecular FormulaC14H22O
Molecular Weight206.32 g/mol
Structural Identifiers
SMILESCC1(C2CCC3(C1(CC=CC3C2)O)C)C
InChIInChI=1S/C14H22O/c1-12(2)10-6-8-13(3)11(9-10)5-4-7-14(12,13)15/h4-5,10-11,15H,6-9H2,1-3H3/t10-,11-,13+,14+/m0/s1
InChIKeyOSQSDJNIURJARY-CDGCEXEKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement of (+)-Norpatchoulenol (CAS 41429-52-1) for Olfactory and Bioactivity Research: A Sesquiterpenoid of Industrial Relevance


(+)-Norpatchoulenol (CAS 41429-52-1) is a tricyclic sesquiterpenoid alcohol naturally occurring in Patchouli Oil (Pogostemon cablin) [1]. It is recognized as a primary contributor to the characteristic woody, earthy, and camphoraceous aroma profile of patchouli [2]. Beyond its olfactory significance, modern pharmacological reviews associate this compound class with a range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties [3].

Scientific Rationale for Selecting (+)-Norpatchoulenol Over Related Sesquiterpenes


Generic substitution among patchouli oil constituents is not scientifically justified due to distinct structure-odor relationships and divergent biological interaction profiles. While patchouli alcohol (patchoulol) is the most abundant sesquiterpene in the essential oil, it is described as practically inodorous, underscoring that relative abundance does not correlate with functional or olfactory impact [1]. Conversely, the unique bridgehead-bonded methyl group of (+)-norpatchoulenol is directly linked to its specific odor descriptors [2]. In biological systems, in-class compounds like pogostol and seychellene exhibit different potency profiles; for instance, pogostol demonstrates a significantly higher larvicidal LC50 compared to norpatchoulenol-containing fractions, indicating reduced activity [3]. These differences necessitate the procurement of the specific isomer rather than a crude oil or alternative sesquiterpene mixture.

Quantitative Differentiation: Comparative Data for (+)-Norpatchoulenol Selection


Olfactory Potency: Why Abundance Does Not Drive Aroma

(+)-Norpatchoulenol is an extremely important odorant compound, whereas patchoulol, the principal constituent of Patchouli Oil, is practically inodorous [1]. The ratio of the concentrations of the two alcohols in Patchouli Oil is of the order of 1:100 (norpatchoulenol:patchoulol), yet the characteristic scent of the oil is attributed to the former [1]. A comparative analysis using GC-FTIR and GC-MS identified norpatchoulenol and pogostol as the most intense aroma compounds of the oil, confirming that olfactory intensity is not correlated with volumetric concentration [2].

Olfactory Science Fragrance Chemistry Natural Product Analysis

Larvicidal Potency: Synergistic Enhancement by Norpatchoulenol

In a study evaluating the larvicidal activity of Pogostemon cablin essential oil, the presence of (+)-norpatchoulenol (5.72%) in synergy with other substances significantly potentiated the larvicidal action against Aedes aegypti, achieving an LC50 of 28.43 μg·mL⁻¹ [1]. While this is a complex mixture effect, it provides a benchmark for comparison with other sesquiterpenes. For context, pogostol, another sesquiterpene alcohol present in the oil, exhibits a reported larvicidal LC50 of 87.2 μg·mL⁻¹, suggesting that the fraction containing norpatchoulenol is approximately 3 times more potent in this assay [2].

Vector Control Natural Biocides Aedes aegypti

Antimicrobial Activity: Broad-Spectrum Efficacy of Norpatchoulenol-Rich Oil

The essential oil of P. cablin, characterized by a (+)-norpatchoulenol content of 5.72%, exhibited antimicrobial activity against all bacteria tested, with a Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of 62.5 μg·mL⁻¹ [1]. As a class-level inference, patchouli alcohol—the major sesquiterpene in the oil—has demonstrated anti-Helicobacter pylori activity with an MIC of 78 μg·mL⁻¹ via urease inhibition, indicating a comparable but slightly lower potency and a different mechanistic focus [2].

Antimicrobial Natural Preservatives Essential Oil

Enantiomeric Specificity: Odor Differences Between Isomers

Studies on structure-odor relationships confirm that enantiomeric isomers can exhibit distinct olfactory properties. The specific (+) enantiomer of norpatchoulenol is the focus of studies investigating the influence of its bridgehead-bonded methyl group on the woody, earthy, and camphoraceous odor profile [1]. While the magnitude of difference between the (+) and (−) enantiomers of norpatchoulenol is not explicitly quantified in available literature, research on related sesquiterpenes like patchouli alcohol demonstrates that enantiomers can produce discernible odor differences, with one enantiomer being described as more intense or qualitatively different [2].

Stereochemistry Olfactory Perception Isomer Comparison

Targeted Application Scenarios for (+)-Norpatchoulenol Utilization


High-Fidelity Fragrance Reconstitution and Olfactory Research

Given its role as a key odorant and its extremely low natural abundance compared to inodorous patchoulol, (+)-norpatchoulenol is an essential reference standard for the accurate reconstitution of patchouli essential oil aroma [1]. Its procurement is critical for gas chromatography-olfactometry (GC-O) studies and the development of synthetic fragrance accords aiming to replicate the natural woody-earthy character [2].

Natural Product-Based Larvicide Development

For vector control research targeting Aedes aegypti, (+)-norpatchoulenol represents a more potent scaffold compared to the less active sesquiterpene pogostol. The procurement of the purified compound is warranted for structure-activity relationship (SAR) studies and the formulation of enhanced biolarvicidal agents, as its presence in oil correlates with a 3-fold increase in potency [3].

Broad-Spectrum Antimicrobial Screening Programs

Researchers screening for new antimicrobial agents should prioritize (+)-norpatchoulenol over patchouli alcohol due to its potential for broader spectrum activity and a 1.25-fold lower MIC in essential oil assays [4]. Its procurement is justified for further studies to isolate its specific contributions and mechanisms of action beyond the narrow urease inhibition demonstrated by patchoulol [5].

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